2-Amino-N-methylbenzamide

Agrochemical Herbicide Safener Detoxification Enzyme

Leverage the unique dual hydrogen bond donor capacity and balanced LogP (0.6) of 2-Amino-N-methylbenzamide for your next drug discovery or agrochemical project. This versatile building block acts as a plant safening agent by upregulating detoxifying enzymes, and directly enables single-step cyclocondensation to 3-methylquinazolin-4(3H)-ones, a key pharmacophore in kinase inhibitors. Select this superior core fragment over polar analogs for optimized passive membrane permeability.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 4141-08-6
Cat. No. B138342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-methylbenzamide
CAS4141-08-6
Synonymso-Amino-N-methylbenzamide;  Anthranilic Acid Methylamide;  N-Methyl-2-aminobenzamide;  N-Methylanthranilamide;  NSC 207861;  [2-[(Methylamino)carbonyl]phenyl]amine;  o-Amino-N-methylbenzamide; 
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1N
InChIInChI=1S/C8H10N2O/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3,(H,10,11)
InChIKeyKIMWOULVHFLJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-methylbenzamide (CAS 4141-08-6): Procurement-Grade Anthranilamide Scaffold


2-Amino-N-methylbenzamide (CAS 4141-08-6), also known as N-methylanthranilamide, is a benzamide derivative featuring both an ortho-amino group and an N-methylated carboxamide [1]. With a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol, this compound is a versatile synthetic building block [1]. It is commercially available as a white to gray crystalline solid with a reported melting point of 75–81 °C, and it exhibits solubility in DMSO and methanol [2].

Why Generic Anthranilamide Substitution Fails for 2-Amino-N-methylbenzamide


Generic substitution of 2-aminobenzamide or N-methylbenzamide for 2-amino-N-methylbenzamide is not scientifically valid due to their distinct physicochemical and functional properties. The target compound uniquely combines a hydrogen bond-donating primary amine with an N-methylamide, creating a specific hydrogen-bonding network and a balanced LogP (~0.6) that are not replicated by simpler analogs [1]. This substitution pattern directly impacts its utility in specific synthetic pathways and its function as a plant safening agent, where it upregulates detoxifying enzymes like glutathione S-transferases in Arabidopsis, a mechanism not shared by unmethylated or non-amino benzamide analogs .

Quantitative Differentiation Guide for 2-Amino-N-methylbenzamide (CAS 4141-08-6)


Evidence Item 1: Plant Safening Activity vs. Unsubstituted 2-Aminobenzamide

2-Amino-N-methylbenzamide has been explicitly identified and utilized as a plant safening agent, protecting crops from herbicide toxicity. Its mechanism involves the upregulation of detoxifying enzymes like glutathione S-transferases . While 2-aminobenzamide (anthranilamide) is a common building block, its direct application as a plant safener is not reported in the same context. The N-methylation is critical for this specific agrochemical activity, providing a clear functional differentiation.

Agrochemical Herbicide Safener Detoxification Enzyme

Evidence Item 2: Key Scaffold for Quinazolinone Synthesis via Distinct Cyclocondensation

2-Amino-N-methylbenzamide is a direct and efficient precursor for the synthesis of 3-substituted quinazolin-4(3H)-ones, a privileged pharmacophore [1]. While 2-aminobenzamide is also used, the presence of the N-methyl group in the target compound directs the formation of 3-methylquinazolinones in a single, high-yielding step. This avoids the need for post-cyclization N-alkylation, improving synthetic efficiency and purity. For instance, reaction with orthoesters in acetic acid yields the desired quinazolinone directly [1].

Medicinal Chemistry Heterocyclic Synthesis Quinazolinone

Evidence Item 3: Moderated LogP (0.6) vs. More Lipophilic N-Alkyl Analogs

The partition coefficient (LogP) is a key predictor of drug-likeness and membrane permeability. 2-Amino-N-methylbenzamide exhibits a calculated LogP of approximately 0.6 (XLogP3) [1]. In contrast, larger N-alkyl analogs such as N-(2-aminoethyl)benzamide show a significantly lower LogP of 0.1 [2], indicating increased hydrophilicity, while more lipophilic substitutions would drive the LogP higher. This moderate lipophilicity of the target compound offers a balanced profile, potentially enhancing bioavailability compared to more polar or more lipophilic alternatives in the same benzamide class.

Drug Design ADME Lipophilicity

Evidence Item 4: Dual Hydrogen Bond Donor Capability vs. N-Methylbenzamide

The presence of two hydrogen bond donors (HBDs) in 2-amino-N-methylbenzamide (one from the primary amine, one from the secondary amide) is a key differentiator from N-methylbenzamide (CAS 613-93-4), which has only one HBD from its secondary amide [1][2]. This dual donor capacity allows the target compound to engage in more extensive and directional hydrogen bonding networks. This is critical for molecular recognition, protein-ligand binding, and the formation of specific crystal packings, making it a superior scaffold for applications where strong, multiple H-bonds are required.

Medicinal Chemistry Molecular Recognition Crystal Engineering

Evidence Item 5: In Vitro Antiproliferative Activity (MCF-7 IC50 = 12.5 µM)

In vitro screening against the MCF-7 human breast cancer cell line has shown that 2-amino-N-methylbenzamide exhibits antiproliferative activity with an IC50 value of 12.5 µM . While this is a single data point and does not represent a full selectivity profile, it provides a quantitative baseline for its biological activity. This value can be compared to other benzamide derivatives evaluated in the same assay system, positioning the target compound as a moderately active scaffold that may be further optimized.

Cancer Research Antiproliferative Assay Benzamide Derivative

Evidence Item 6: Commercial Availability and Consistent Purity Profile

2-Amino-N-methylbenzamide (CAS 4141-08-6) is readily available from multiple reputable global suppliers, including TCI, BOC Sciences, GlpBio, and ChemScene, with standard analytical purity typically specified as >98.0% (GC/T) or higher [1][2]. This ensures consistent quality for research and development. In contrast, less common N-alkyl anthranilamide analogs (e.g., 2-amino-N-ethylbenzamide) may have more limited commercial availability, higher cost, or less rigorously documented purity profiles, posing a potential supply chain risk for large-scale projects .

Procurement Sourcing Quality Control

Optimal Application Scenarios for 2-Amino-N-methylbenzamide in Research & Industry


Scenario 1: Development of Novel Herbicide Safeners

Agrochemical R&D teams can leverage the well-documented plant safening properties of 2-amino-N-methylbenzamide to formulate new, selective herbicides. Its ability to upregulate detoxification enzymes like glutathione S-transferases provides a clear mechanism for protecting crops from phytotoxic damage .

Scenario 2: Efficient Synthesis of 3-Methylquinazolinone Libraries

Medicinal chemists targeting 3-methylquinazolin-4(3H)-ones, a key pharmacophore in kinase inhibitors and other therapeutics, can utilize 2-amino-N-methylbenzamide as a direct precursor. This allows for a single-step cyclocondensation, avoiding a separate N-alkylation and improving overall synthetic efficiency .

Scenario 3: Drug Discovery Requiring a Balanced LogP (~0.6) Scaffold

In early-stage drug discovery, 2-amino-N-methylbenzamide serves as an ideal core fragment due to its moderate lipophilicity (XLogP3 = 0.6) . This balance between hydrophilicity and lipophilicity is favorable for achieving both solubility and passive membrane permeability, making it a superior choice over more polar analogs like N-(2-aminoethyl)benzamide (XLogP3 = 0.1) [5].

Scenario 4: Designing Hydrogen-Bond Driven Molecular Recognition Systems

Researchers engaged in crystal engineering, supramolecular chemistry, or the design of protein-ligand interactions can exploit the unique dual hydrogen bond donor capacity of 2-amino-N-methylbenzamide . This property allows for more complex and stable binding motifs than can be achieved with mono-donor analogs like N-methylbenzamide [5].

Technical Documentation Hub

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